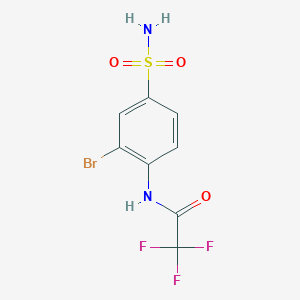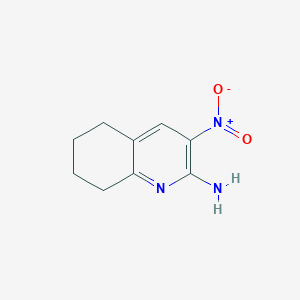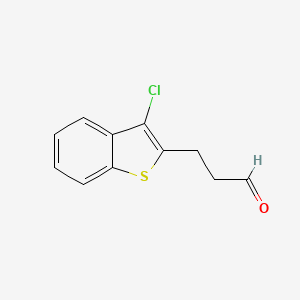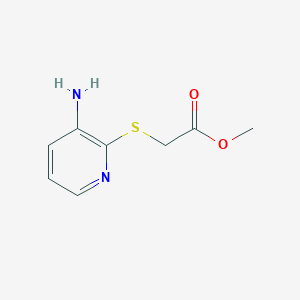
4-(2-(Hydroxymethyl)phenyl)-1-methylpiperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(Hydroxymethyl)phenyl)-1-methylpiperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. This compound features a piperidine ring substituted with a hydroxymethyl group and a phenyl group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Hydroxymethyl)phenyl)-1-methylpiperidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-(hydroxymethyl)benzaldehyde with 1-methylpiperidine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, often involving the use of catalysts and controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(Hydroxymethyl)phenyl)-1-methylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often involve reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 4-(2-carboxyphenyl)-1-methylpiperidin-4-ol.
Reduction: Formation of this compound.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
4-(2-(Hydroxymethyl)phenyl)-1-methylpiperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(2-(Hydroxymethyl)phenyl)-1-methylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group and the piperidine ring play crucial roles in its binding to target proteins and enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-(Hydroxymethyl)phenyl)piperidine
- 1-Methyl-4-(2-(hydroxymethyl)phenyl)piperidine
Uniqueness
4-(2-(Hydroxymethyl)phenyl)-1-methylpiperidin-4-ol is unique due to the presence of both a hydroxymethyl group and a phenyl group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
61600-09-7 |
|---|---|
Fórmula molecular |
C13H19NO2 |
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
4-[2-(hydroxymethyl)phenyl]-1-methylpiperidin-4-ol |
InChI |
InChI=1S/C13H19NO2/c1-14-8-6-13(16,7-9-14)12-5-3-2-4-11(12)10-15/h2-5,15-16H,6-10H2,1H3 |
Clave InChI |
LQNFAGZUHQSKFT-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)(C2=CC=CC=C2CO)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5H-Indeno[1,2-b]pyridin-5-ol, 4-methyl-](/img/structure/B8648968.png)




![5-[4-(Dimethylamino)benzoyl]-4-methyl-1,3-thiazol-2(3H)-one](/img/structure/B8649014.png)








